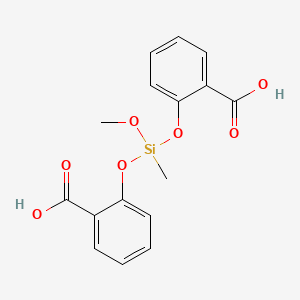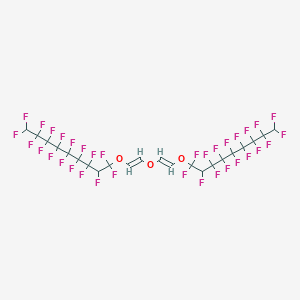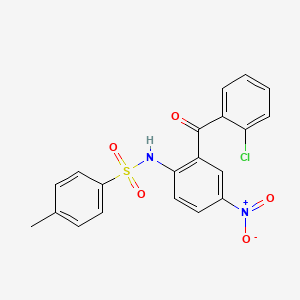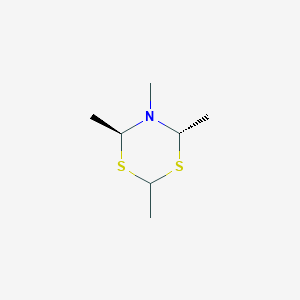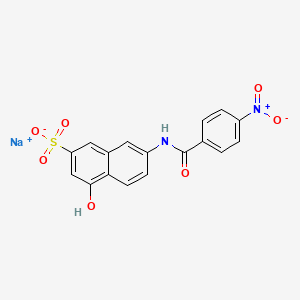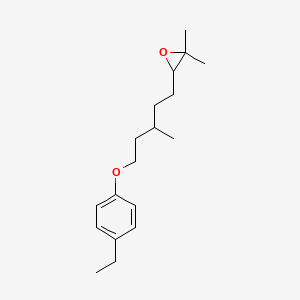
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-ethyl-3-(3-ethyl-5-(4-ethylphenoxy)pentyl)-2-methyl-
- Oxirane, 2-ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyl-
Uniqueness
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is unique due to its specific structural features, which impart distinct reactivity and applications. The presence of the 4-ethylphenoxy group and the 3-methylpentyl chain differentiates it from other similar compounds, leading to unique chemical and physical properties.
This detailed article provides a comprehensive overview of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
52388-21-3 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-[5-(4-ethylphenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H28O2/c1-5-15-7-9-16(10-8-15)19-13-12-14(2)6-11-17-18(3,4)20-17/h7-10,14,17H,5-6,11-13H2,1-4H3 |
Clave InChI |
WVLWDXHUWRBFOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCC(C)CCC2C(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



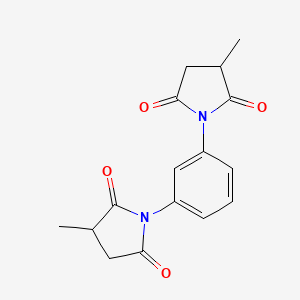
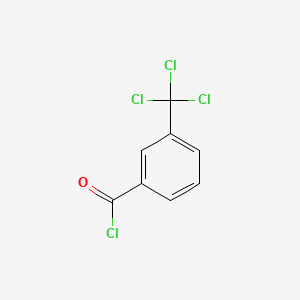
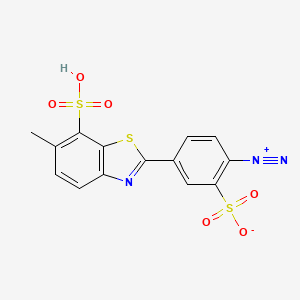

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
